2-Ethoxycarbonyl-3'-nitrobenzophenone
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Description
Molecular Structure Analysis
The molecular structure of 2-Ethoxycarbonyl-3’-nitrobenzophenone consists of a benzophenone core with an ethoxycarbonyl group at the 2-position and a nitro group at the 3’-position.Scientific Research Applications
Electrochemical Reduction Studies
The electrochemical reduction of aromatic nitro compounds, including 2-Ethoxycarbonyl-3'-nitrobenzophenone, has been explored. This study investigates the reduction process in aqueous media on a mercury electrode. The reduction occurs in several steps, starting with a 2-electron reduction to dihydroxylamine, followed by dehydration to form a nitroso compound, and further reducible to the hydroxylamino form (Laviron, Meunier-Prest, & Lacasse, 1994).
Synthesis of Derivative Compounds
Research has been conducted on synthesizing derivative compounds of this compound. For example, a facile synthesis process has been developed for compounds like 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one, using related chemical reactions (Havaldar, Bhise, & Burudkar, 2004).
Structural Characterization
Structural characterization and synthesis of this compound derivatives have been carried out. This includes spectroscopic characterization and X-ray analysis to understand the molecular structure and properties of these compounds (Lu & Liang‐Nian He, 2012).
Properties
IUPAC Name |
ethyl 2-(3-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-22-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(10-11)17(20)21/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSZMJXCZHWMQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641520 |
Source
|
Record name | Ethyl 2-(3-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-28-9 |
Source
|
Record name | Ethyl 2-(3-nitrobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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